molecular formula C19H18BrN3O2 B3910004 N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide

N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide

Cat. No. B3910004
M. Wt: 400.3 g/mol
InChI Key: RWWDCCRIEFEQLT-NHDPSOOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide, also known as BBMP, is a chemical compound with potential applications in scientific research. BBMP belongs to the class of hydrazones, which are organic compounds containing a hydrazone functional group (-NHN=) attached to a carbonyl group. BBMP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a common strategy for the treatment of Alzheimer's disease.
Biochemical and physiological effects:
N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide inhibits the growth of cancer cells and reduces the production of inflammatory mediators. N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has also been shown to inhibit the activity of AChE, which could lead to increased levels of acetylcholine in the brain. In vivo studies have shown that N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide exhibits anti-tumor and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide in lab experiments is its ease of synthesis. N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide can be synthesized using various methods, and the starting materials are readily available. Another advantage is its potential applications in various fields, including medicinal chemistry and neuroscience. However, one of the limitations of using N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide in lab experiments is its limited solubility in water, which could affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide. One direction is the synthesis of new derivatives of N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide with enhanced biological activities. Another direction is the study of the mechanism of action of N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide, particularly its interactions with enzymes and receptors. N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide could also be studied for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. In addition, the development of new methods for the synthesis of N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide could lead to the discovery of new derivatives with unique properties.

Scientific Research Applications

N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has potential applications in scientific research, particularly in the field of medicinal chemistry. N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to exhibit anti-tumor, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential use as a therapeutic agent for Alzheimer's disease. N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been used as a starting material for the synthesis of various derivatives that exhibit enhanced biological activities.

properties

IUPAC Name

N-[(Z)-(4-bromophenyl)methylideneamino]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2/c1-13-4-2-3-5-17(13)23-12-15(10-18(23)24)19(25)22-21-11-14-6-8-16(20)9-7-14/h2-9,11,15H,10,12H2,1H3,(H,22,25)/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWDCCRIEFEQLT-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C(=O)NN=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2CC(CC2=O)C(=O)N/N=C\C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-1-O-tolyl-pyrrolidine-3-carboxylic acid (4-bromo-benzylidene)-hydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 2
N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 4
N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 5
N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 6
N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.